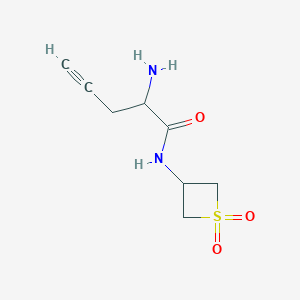![molecular formula C8H7BrN2S B8221577 7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine](/img/structure/B8221577.png)
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine typically involves the bromination of 3-methylthieno[3,2-c]pyridin-4-amine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyridines, while coupling reactions can produce biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated heterocycles.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Similar in structure but lacks the methyl group at the 3-position.
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Contains a triazole ring instead of a thieno ring.
Uniqueness
7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine is unique due to the presence of both a bromine atom and a methyl group on the thieno[3,2-c]pyridine scaffold. This combination of functional groups can influence its reactivity and interactions, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
7-bromo-3-methylthieno[3,2-c]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-3-12-7-5(9)2-11-8(10)6(4)7/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJVJOQLWWCEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methylthieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B8221494.png)


![2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8221522.png)
![3-Methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride](/img/structure/B8221526.png)


![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221550.png)
![4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8221560.png)
![1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B8221561.png)
![n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine](/img/structure/B8221564.png)


![tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate](/img/structure/B8221595.png)
